molecular formula C24H21BrN4O2S B11219068 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-methyl-N-(2-pyridin-2-ylethyl)benzamide

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-methyl-N-(2-pyridin-2-ylethyl)benzamide

Cat. No.: B11219068
M. Wt: 509.4 g/mol
InChI Key: MLFJYEGHRNSSOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-methyl-N-(2-pyridin-2-ylethyl)benzamide is a complex organic compound with potential applications in various fields of research and industry. This compound is characterized by its unique molecular structure, which includes a quinazolinone core, a bromine atom, and a sulfanylidene group, making it a subject of interest for chemists and researchers.

Preparation Methods

The synthesis of 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-methyl-N-(2-pyridin-2-ylethyl)benzamide involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the quinazolinone core, followed by the introduction of the bromine atom and the sulfanylidene group. The final step involves the attachment of the benzamide moiety. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-methyl-N-(2-pyridin-2-ylethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, leading to its biological effects. The bromine atom and sulfanylidene group also play crucial roles in its activity, contributing to its overall mechanism of action.

Comparison with Similar Compounds

Similar compounds to 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-methyl-N-(2-pyridin-2-ylethyl)benzamide include:

  • 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(oxolan-2-ylmethyl)benzamide
  • 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-prop-2-enylbenzamide

These compounds share similar structural features but differ in the substituents attached to the benzamide moiety. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H21BrN4O2S

Molecular Weight

509.4 g/mol

IUPAC Name

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-methyl-N-(2-pyridin-2-ylethyl)benzamide

InChI

InChI=1S/C24H21BrN4O2S/c1-28(13-11-19-4-2-3-12-26-19)22(30)17-7-5-16(6-8-17)15-29-23(31)20-14-18(25)9-10-21(20)27-24(29)32/h2-10,12,14H,11,13,15H2,1H3,(H,27,32)

InChI Key

MLFJYEGHRNSSOG-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CC=CC=N1)C(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.